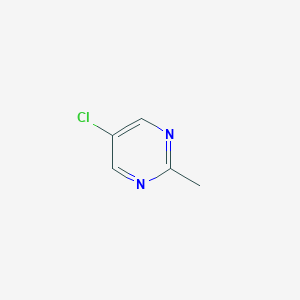

5-Chlor-2-methylpyrimidin

Übersicht

Beschreibung

The sodium cation, denoted as Na⁺, is a positively charged ion formed when a sodium atom loses one electron. Sodium is an alkali metal found in Group 1 of the periodic table and is highly reactive. The sodium cation is essential in various biological and chemical processes, playing a crucial role in maintaining cellular function and fluid balance in living organisms .

Wissenschaftliche Forschungsanwendungen

Organische Synthese

5-Chlor-2-methylpyrimidin wird in der organischen Synthese verwendet . Organische Synthese ist eine Methode zur Herstellung organischer Verbindungen. Sie ist eine Wissenschaft, die auf einem Satz von Prinzipien und Konzepten basiert, die die Gestaltung synthetischer Routen regeln, einschließlich der Auswahl von Reagenzien und Reaktionsbedingungen.

Katalytisches Mittel

Diese Verbindung dient als katalytisches Mittel in verschiedenen chemischen Reaktionen . Ein Katalysator ist eine Substanz, die die Geschwindigkeit einer Reaktion erhöhen kann, indem sie die Aktivierungsenergie senkt, aber nach der Reaktion chemisch unverändert bleibt.

Petrochemisches Additiv

This compound wird als Additiv in der petrochemischen Industrie verwendet . Additive sind Stoffe, die zur Verbesserung der Anti-Reibungs-, chemischen und physikalischen Eigenschaften von Basisölen (mineralisch, synthetisch, pflanzlich oder tierisch) formuliert werden, was zu einer Verbesserung der Schmierleistung und Verlängerung der Lebensdauer der Ausrüstung führt.

Synthetische Chemie

Es wird auch in der synthetischen Chemie verwendet . Synthetische Chemie umfasst die Herstellung neuer Verbindungen aus vorhandenen Verbindungen und die Untersuchung ihrer Reaktionsweise.

Pharmazeutisches Zwischenprodukt

This compound wird als Zwischenprodukt für Pharmazeutika verwendet . Ein Zwischenprodukt ist eine Substanz, die in den mittleren Stadien einer Reaktion zwischen zwei oder mehr anderen Chemikalien gebildet wird. Viele Pharmazeutika werden durch komplexe Reaktionen hergestellt, die mehrere Schritte beinhalten, die jeweils spezifische Reagenzien und Bedingungen erfordern.

Materialwissenschaft

Im Bereich der Materialwissenschaft kann this compound bei der Synthese neuer Materialien mit potenziellen Anwendungen in verschiedenen Industrien verwendet werden .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The sodium cation can be prepared through several methods, including:

Electrolysis of Sodium Chloride: Sodium cations are produced by the electrolysis of molten sodium chloride (NaCl). This process involves passing an electric current through molten NaCl, resulting in the formation of sodium metal and chlorine gas. The sodium metal can then be dissolved in water to form sodium cations.

Reaction with Acids: Sodium metal reacts with acids to produce sodium cations. For example, sodium reacts with hydrochloric acid (HCl) to form sodium chloride and hydrogen gas: [ 2Na + 2HCl \rightarrow 2NaCl + H_2 ]

Industrial Production Methods: This method is efficient and widely used to produce large quantities of sodium metal, which can then be converted to sodium cations .

Types of Reactions:

Oxidation-Reduction Reactions: Sodium cations can participate in redox reactions. For example, in the reaction between sodium and chlorine, sodium is oxidized to form sodium cations: [ 2Na + Cl_2 \rightarrow 2NaCl ]

Substitution Reactions: Sodium cations can undergo substitution reactions, where they replace other cations in compounds. For example, in the reaction between sodium hydroxide and hydrochloric acid, sodium cations replace hydrogen cations: [ NaOH + HCl \rightarrow NaCl + H_2O ]

Common Reagents and Conditions:

Hydrochloric Acid (HCl): Used in reactions to produce sodium chloride.

Sodium Hydroxide (NaOH): Used in neutralization reactions to form sodium salts.

Water (H₂O): Sodium metal reacts with water to form sodium hydroxide and hydrogen gas.

Major Products Formed:

Sodium Chloride (NaCl):

Sodium Hydroxide (NaOH):

Sodium Carbonate (Na₂CO₃): Used in glass manufacturing and as a cleaning agent.

Chemistry:

Catalysis: Sodium cations are used as catalysts in various chemical reactions, including organic synthesis and polymerization processes.

Analytical Chemistry: Sodium cations are used in flame tests to identify the presence of sodium in compounds.

Biology:

Cellular Function: Sodium cations play a vital role in maintaining the electrochemical gradient across cell membranes, essential for nerve impulse transmission and muscle contraction.

Osmoregulation: Sodium cations help regulate fluid balance and blood pressure in living organisms.

Medicine:

Electrolyte Solutions: Sodium cations are a key component of intravenous electrolyte solutions used to treat dehydration and electrolyte imbalances.

Pharmaceuticals: Sodium salts are used in various medications to enhance their solubility and stability.

Industry:

Glass Manufacturing: Sodium carbonate is used as a flux in glass production.

Paper Industry: Sodium hydroxide is used in the pulping process to break down lignin and produce paper.

Wirkmechanismus

The sodium cation exerts its effects through several mechanisms:

Electrochemical Gradient: Sodium cations help establish and maintain the electrochemical gradient across cell membranes, which is crucial for the generation of action potentials in nerve cells and muscle contraction.

Ion Channels: Sodium cations pass through specific ion channels in cell membranes, facilitating the transmission of electrical signals and the transport of nutrients and waste products.

Enzyme Activation: Sodium cations act as cofactors for various enzymes, enhancing their activity and enabling biochemical reactions.

Vergleich Mit ähnlichen Verbindungen

Potassium Cation (K⁺): Similar to sodium cations, potassium cations play a crucial role in maintaining cellular function and fluid balance. potassium cations are more abundant inside cells, while sodium cations are more abundant outside cells.

Calcium Cation (Ca²⁺): Calcium cations are involved in muscle contraction, blood clotting, and bone formation. Unlike sodium cations, calcium cations have a +2 charge and participate in different biochemical pathways.

Magnesium Cation (Mg²⁺): Magnesium cations are essential for enzyme function and energy production.

Uniqueness of Sodium Cation:

Electrochemical Role: Sodium cations are unique in their ability to establish and maintain the electrochemical gradient across cell membranes, which is essential for nerve impulse transmission and muscle contraction.

Abundance in Extracellular Fluid: Sodium cations are the most abundant cations in extracellular fluid, playing a key role in osmoregulation and fluid balance.

Eigenschaften

IUPAC Name |

5-chloro-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2/c1-4-7-2-5(6)3-8-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UISREOKYJBBYSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80304311 | |

| Record name | 5-chloro-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80304311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54198-89-9 | |

| Record name | 54198-89-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165372 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-chloro-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80304311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

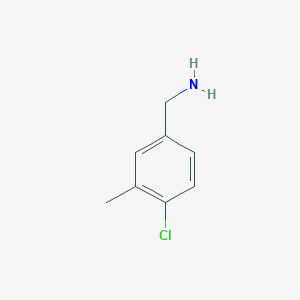

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

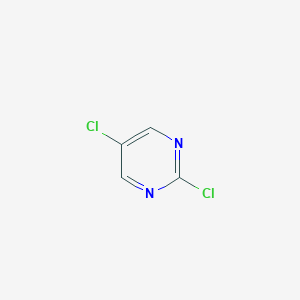

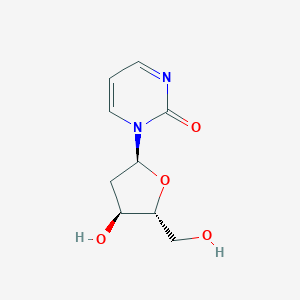

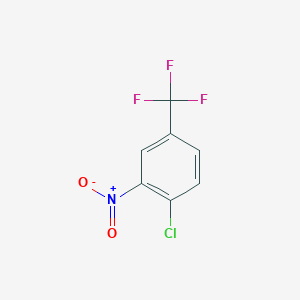

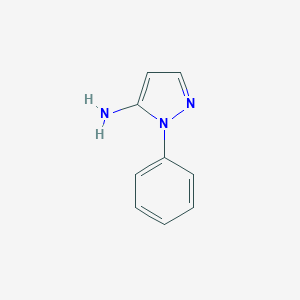

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-6-[1,3-Dihydro-1-hydroxy-6-methoxy-4-[(2-methoxyethoxy)methoxy]-7-methyl-3-oxo-5-isobenzofuranyl]-4-methyl-4-hexenoic Acid](/img/structure/B52881.png)